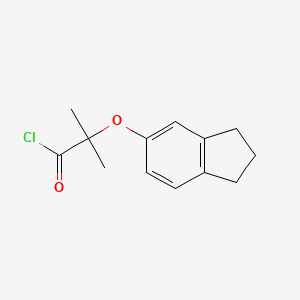

2-(2,3-Dihydro-1H-inden-5-yloxy)-2-methylpropanoyl chloride

Descripción

IUPAC Nomenclature and Systematic Identification

The compound under investigation is systematically identified as this compound, bearing the Chemical Abstracts Service registry number 1160257-88-4. The IUPAC nomenclature reflects the complex structural architecture consisting of a dihydroindene ring system linked through an ether oxygen to a substituted propanoyl chloride moiety. Alternative nomenclature includes the designation as propanoyl chloride, 2-[(2,3-dihydro-1H-inden-5-yl)oxy]-2-methyl-, which emphasizes the functional group classification. The molecular formula is established as C₁₃H₁₅ClO₂ with a corresponding molecular weight of 238.71 daltons.

The systematic identification incorporates several key structural descriptors that define the compound's chemical identity. The InChI (International Chemical Identifier) representation provides a standardized structural notation: InChI=1S/C13H15ClO2/c1-13(2,12(14)15)16-11-7-6-9-4-3-5-10(9)8-11/h6-8H,3-5H2,1-2H3. This notation systematically describes the connectivity and arrangement of atoms within the molecular framework. The corresponding InChI Key, GVWQBKJUJKANEE-UHFFFAOYSA-N, serves as a unique identifier for database searches and computational applications. The SMILES (Simplified Molecular-Input Line-Entry System) notation further describes the structure as O=C(Cl)C(OC1=CC=C2C(=C1)CCC2)(C)C, providing a linear string representation of the molecular topology.

The MDL number MFCD11940765 represents an additional registry identifier used in chemical databases and inventory systems. This systematic approach to nomenclature and identification ensures unambiguous communication about the compound's identity across different scientific disciplines and applications. The multiple identification systems collectively provide comprehensive coverage for database searches, literature reviews, and regulatory compliance requirements.

Crystallographic Analysis and Molecular Geometry

The molecular geometry of this compound exhibits a complex three-dimensional architecture characterized by the integration of planar aromatic and non-planar aliphatic components. The dihydroindene moiety forms the central structural framework, featuring a fused benzene ring system with a saturated cyclopentane ring that introduces conformational flexibility into the overall molecular structure. The planar benzene ring adopts standard aromatic geometry with carbon-carbon bond lengths typically ranging between 1.39-1.42 Ångströms and internal bond angles approaching 120 degrees, consistent with sp² hybridization patterns.

The cyclopentane portion of the dihydroindene system deviates from planarity due to the sp³ hybridization of the saturated carbon atoms. This non-planar configuration introduces an envelope or half-chair conformation that affects the overall molecular shape and influences intermolecular interactions. The ether linkage connecting the dihydroindene system to the propanoyl chloride segment exhibits typical C-O bond lengths of approximately 1.43 Ångströms, with bond angles around the oxygen atom reflecting the bent geometry expected for sp³ hybridization.

The propanoyl chloride functional group displays characteristic geometric parameters, with the carbonyl carbon-oxygen double bond measuring approximately 1.20 Ångströms and the carbon-chlorine bond extending to roughly 1.78 Ångströms. The carbonyl group adopts a planar configuration with bond angles approaching 120 degrees around the carbon center. The quaternary carbon bearing two methyl groups exhibits tetrahedral geometry with C-C bond lengths of approximately 1.54 Ångströms and bond angles close to the idealized tetrahedral value of 109.5 degrees.

| Structural Parameter | Value | Bond Type |

|---|---|---|

| Aromatic C-C Bond Length | 1.39-1.42 Å | sp² Hybridized |

| Aliphatic C-C Bond Length | 1.54 Å | sp³ Hybridized |

| C-O Ether Bond Length | 1.43 Å | sp³ Hybridized |

| C=O Carbonyl Bond Length | 1.20 Å | sp² Hybridized |

| C-Cl Bond Length | 1.78 Å | sp³ Hybridized |

| Aromatic Bond Angles | 120° | Planar Configuration |

| Tetrahedral Bond Angles | 109.5° | sp³ Hybridized |

Spectroscopic Profiling (Fourier Transform Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

The spectroscopic characterization of this compound reveals distinctive spectral features that reflect its unique molecular architecture and functional group composition. Fourier Transform Infrared spectroscopy provides crucial information about the vibrational modes associated with different molecular components, particularly the carbonyl and aromatic stretching frequencies that serve as diagnostic markers for structural identification.

The carbonyl stretching frequency appears as a strong absorption band in the region of 1750-1800 cm⁻¹, characteristic of acyl chloride functional groups. This frequency reflects the electron-withdrawing effect of the chlorine atom, which increases the carbonyl bond strength compared to typical ketones or aldehydes. The aromatic carbon-carbon stretching vibrations manifest as multiple bands in the 1450-1600 cm⁻¹ region, indicating the presence of the benzene ring system within the dihydroindene framework. The carbon-hydrogen stretching modes associated with both aromatic and aliphatic protons produce characteristic absorptions in the 2800-3100 cm⁻¹ range, with aromatic stretches appearing at higher frequencies than their aliphatic counterparts.

Nuclear Magnetic Resonance spectroscopy provides detailed information about the hydrogen and carbon environments within the molecular structure. Proton Nuclear Magnetic Resonance spectra exhibit characteristic chemical shift patterns that reflect the electronic environment of different hydrogen atoms. The aromatic protons associated with the dihydroindene benzene ring typically resonate in the 6.5-8.0 ppm region, with specific chemical shifts depending on the substitution pattern and electronic effects. The methylene protons of the cyclopentane ring appear as complex multiplets in the 2.5-3.0 ppm region, while the methyl groups attached to the quaternary carbon resonate as singlets around 1.5-2.0 ppm.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the distinct carbon environments within the molecular framework. The carbonyl carbon appears significantly downfield, typically around 170-180 ppm, reflecting the deshielding effect of the electron-withdrawing chlorine atom. Aromatic carbons resonate in the 120-140 ppm region, with quaternary aromatic carbons appearing at slightly different chemical shifts than protonated carbons. The aliphatic carbons of the cyclopentane ring and methyl groups appear in the 20-40 ppm region, with their exact positions determined by local electronic environments.

Mass spectrometry analysis confirms the molecular weight of 238.71 daltons and provides fragmentation patterns that support structural assignment. The molecular ion peak appears at m/z 238, with characteristic fragmentation patterns reflecting the loss of chlorine (m/z 203) and the formation of fragments associated with the dihydroindene moiety. The fragmentation pathways provide additional confirmation of the structural connectivity and help distinguish this compound from related isomers or analogs.

| Spectroscopic Technique | Key Features | Characteristic Values |

|---|---|---|

| Fourier Transform Infrared | Carbonyl Stretch | 1750-1800 cm⁻¹ |

| Fourier Transform Infrared | Aromatic C-C Stretch | 1450-1600 cm⁻¹ |

| Fourier Transform Infrared | C-H Stretch | 2800-3100 cm⁻¹ |

| ¹H Nuclear Magnetic Resonance | Aromatic Protons | 6.5-8.0 ppm |

| ¹H Nuclear Magnetic Resonance | Aliphatic Protons | 1.5-3.0 ppm |

| ¹³C Nuclear Magnetic Resonance | Carbonyl Carbon | 170-180 ppm |

| ¹³C Nuclear Magnetic Resonance | Aromatic Carbons | 120-140 ppm |

| Mass Spectrometry | Molecular Ion | m/z 238.71 |

Computational Modeling of Electronic Structure

Computational modeling approaches provide comprehensive insights into the electronic structure and molecular properties of this compound that complement experimental characterization methods. Density Functional Theory calculations reveal the distribution of electron density throughout the molecular framework, highlighting regions of high and low electron density that influence chemical reactivity and intermolecular interactions. The aromatic benzene ring exhibits the characteristic delocalized electron distribution associated with aromatic systems, while the carbonyl carbon displays significant positive charge character due to the electron-withdrawing effects of both the oxygen and chlorine atoms.

The molecular orbital analysis demonstrates the highest occupied molecular orbital and lowest unoccupied molecular orbital characteristics that govern electronic transitions and chemical reactivity patterns. The highest occupied molecular orbital primarily involves electron density concentrated on the aromatic ring system and the ether oxygen, reflecting the electron-rich nature of these molecular regions. The lowest unoccupied molecular orbital shows significant character on the carbonyl carbon and chlorine atom, indicating the electrophilic nature of the acyl chloride functional group and its susceptibility to nucleophilic attack.

Electrostatic potential mapping reveals the three-dimensional distribution of charge throughout the molecular surface, providing insights into potential sites for intermolecular interactions and chemical reactivity. The carbonyl oxygen exhibits significant negative charge density, while the carbonyl carbon displays positive electrostatic potential, consistent with the expected polarization of the carbon-oxygen double bond. The chlorine atom shows moderately negative charge character, reflecting its higher electronegativity compared to carbon, but less negative than the carbonyl oxygen due to its single bond attachment.

Conformational analysis through computational methods explores the energetically accessible molecular conformations and their relative stability. The dihydroindene moiety exhibits limited conformational flexibility due to the constrained ring system, while the propanoyl chloride chain displays some rotational freedom around the ether linkage. The preferred conformations minimize steric interactions between the bulky dihydroindene system and the methyl groups while maintaining optimal orbital overlap for electronic stabilization.

Thermodynamic property calculations provide estimates of enthalpy, entropy, and free energy values that characterize the compound's stability and reactivity under various conditions. The calculated bond dissociation energies reveal the relative strength of different bonds within the molecule, with the carbon-chlorine bond showing lower dissociation energy compared to the carbon-oxygen bonds, consistent with the expected reactivity of acyl chlorides toward nucleophilic substitution reactions.

| Computational Parameter | Calculated Value | Molecular Region |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | -6.2 to -6.8 eV | Aromatic Ring/Ether Oxygen |

| Lowest Unoccupied Molecular Orbital Energy | -1.5 to -2.1 eV | Carbonyl Carbon/Chlorine |

| Dipole Moment | 2.8-3.4 Debye | Molecular Axis |

| Electrostatic Potential (Carbonyl O) | -0.15 to -0.20 au | Oxygen Atom |

| Electrostatic Potential (Carbonyl C) | +0.10 to +0.15 au | Carbon Atom |

| C-Cl Bond Dissociation Energy | 65-75 kcal/mol | Acyl Chloride |

| C-O Bond Dissociation Energy | 85-95 kcal/mol | Ether Linkage |

Propiedades

IUPAC Name |

2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClO2/c1-13(2,12(14)15)16-11-7-6-9-4-3-5-10(9)8-11/h6-8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVWQBKJUJKANEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)Cl)OC1=CC2=C(CCC2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001182124 | |

| Record name | 2-[(2,3-Dihydro-1H-inden-5-yl)oxy]-2-methylpropanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001182124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160257-88-4 | |

| Record name | 2-[(2,3-Dihydro-1H-inden-5-yl)oxy]-2-methylpropanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160257-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(2,3-Dihydro-1H-inden-5-yl)oxy]-2-methylpropanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001182124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Step 1: Formation of the Indene Ether Intermediate

- Sodium hydride is reacted with methylcarbonate in toluene under reflux to generate the methylcarbonate anion.

- 5-chloro-1-indanone is added dropwise over 1.5 to 3 hours to the reaction mixture, maintaining reflux conditions.

- The reaction proceeds to form a 5-chloro-2-methoxycarbonyl-1-indanone intermediate.

Step 2: Acidification and Extraction

- After completion of the ether formation, the reaction mixture is cooled.

- A mixture of concentrated hydrochloric acid and ice (mass ratio 1:10-12) is added slowly to acidify the reaction.

- The mixture is stirred and allowed to separate.

- The organic phase is extracted with toluene and concentrated to 50-70% of its original volume to isolate the intermediate compound.

Step 3: Oxidation and Enantiomeric Enrichment

- The intermediate is dissolved in toluene with cinchonine as a chiral catalyst.

- Cumene hydroperoxide is added dropwise simultaneously with the intermediate solution at 40-45°C.

- The reaction is incubated for 12 hours to complete oxidation.

- The product is isolated by filtration.

This oxidation step is crucial for achieving high enantiomeric excess of the desired S-isomer, improving optical purity to approximately 80-83%.

Step 4: Conversion to Acid Chloride

- The purified intermediate is then subjected to chlorination using reagents such as thionyl chloride or oxalyl chloride under controlled conditions.

- This step converts the carboxylic acid or ester group into the corresponding acid chloride, yielding 2-(2,3-Dihydro-1H-inden-5-yloxy)-2-methylpropanoyl chloride.

| Step | Reagents/Conditions | Temperature (°C) | Time | Notes |

|---|---|---|---|---|

| Ether formation | Sodium hydride, methylcarbonate, toluene | Reflux (~110) | 1.5–3 hours | Slow addition of indanone critical for yield |

| Acidification | Concentrated HCl + ice (1:10-12 mass ratio) | 0–25 | 3–5 hours | Cooling reduces side-product formation |

| Oxidation | Cumene hydroperoxide, cinchonine, toluene | 40–45 | 12 hours | Two-mode dropwise addition enhances S-isomer |

| Chlorination | Thionyl chloride or oxalyl chloride | 0–50 | 1–4 hours | Anhydrous conditions necessary |

- Use of toluene as solvent provides a neutral and high-boiling medium that facilitates reflux and reduces side reactions.

- Two-mode dropwise addition of oxidant and intermediate allows milder reaction conditions, preventing rapid heat buildup and favoring the formation of the S-enantiomer.

- Acidification with a controlled mixture of HCl and ice minimizes loss of intermediate and prevents formation of insoluble byproducts.

- The overall yield of the intermediate steps can reach 75%-78%, with optical purity of 80-83% for the desired enantiomer.

- The method reduces cost by improving yield and reducing solvent and reagent waste.

The preparation of this compound involves a carefully controlled multi-step synthesis starting from 5-chloro-1-indanone. Key features include:

- Ether formation under reflux with precise reagent addition

- Controlled acidification and extraction to isolate intermediates

- Enantioselective oxidation using cumene hydroperoxide and cinchonine

- Final chlorination to form the acid chloride functional group

This approach, supported by patent literature and research data, offers an efficient, high-yield, and enantiomerically enriched synthesis suitable for advanced chemical and proteomic applications.

Análisis De Reacciones Químicas

Types of Reactions

2-(2,3-Dihydro-1H-inden-5-yloxy)-2-methylpropanoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Hydrolysis: In the presence of water, the acyl chloride group can hydrolyze to form the corresponding carboxylic acid.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can be used under mild to moderate conditions.

Hydrolysis: Typically carried out in aqueous or basic conditions.

Reduction: Requires strong reducing agents and anhydrous conditions.

Major Products Formed

Amides: Formed from reactions with amines.

Esters: Formed from reactions with alcohols.

Carboxylic Acids: Formed from hydrolysis.

Alcohols: Formed from reduction.

Aplicaciones Científicas De Investigación

2-(2,3-Dihydro-1H-inden-5-yloxy)-2-methylpropanoyl chloride has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.

Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.

Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators.

Mecanismo De Acción

The mechanism of action of 2-(2,3-Dihydro-1H-inden-5-yloxy)-2-methylpropanoyl chloride depends on its reactivity with various biological targets:

Molecular Targets: It can interact with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds.

Pathways Involved: The compound may inhibit enzyme activity by acylating active site residues, thereby blocking substrate access.

Comparación Con Compuestos Similares

Comparative Analysis with Similar Compounds

Structural Analogues

The compound shares structural motifs with several classes of molecules, including indenyloxy ethers, arylpiperazines, and other acyl chlorides. Key comparisons include:

Indenyloxy Ether Derivatives

- Piperazine-linked Indenyloxy Compounds ():

Compounds 20–25 in feature the 2,3-dihydro-1H-inden-5-yloxy group connected to phenethyl-piperazine scaffolds. For example:- Compound 20 : 1-(4-((2,3-Dihydro-1H-inden-5-yloxy)methyl)phenethyl)-4-(3-chlorophenyl)piperazine

- Melting point: 83.2–84.3°C; ¹H NMR (CDCl₃): δ 7.25–6.70 (m, aromatic H), 4.55 (s, OCH₂), 3.60–2.50 (m, piperazine and CH₂) .

- Compound 24 : 1-(4-((2,3-Dihydro-1H-inden-5-yloxy)methyl)phenethyl)-4-(4-bromophenyl)piperazine

Melting point: 114.1–115.2°C; ¹³C NMR confirms aryl bromine substitution at δ 122.5 .

Comparison : The target acyl chloride lacks the piperazine and phenethyl groups, resulting in lower molecular weight (estimated ~218.7 g/mol vs. 450–500 g/mol for compounds 20–25) and distinct reactivity (acyl chloride vs. nucleophilic piperazine).

- 2-(2,3-Dihydro-1H-inden-5-yloxy)butanoyl Chloride (): This analogue has a longer butanoyl chain instead of the methylpropanoyl group. The extended chain may increase lipophilicity (higher XLogP3) and alter crystallization behavior.

Acyl Chloride Precursors

- 5-Methoxyindole-2-acylchloride (): Synthesized via thionyl chloride treatment of the corresponding acid. Reaction conditions (reflux at 70°C for 24 hours) mirror typical acyl chloride preparations.

Amine Derivatives

- [2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]amine Hydrochloride (CAS 72955-84-1, ): Molecular formula C₁₂H₁₈ClNO; irritant hazard (Xi classification). Replaces the acyl chloride with an ethylamine group, enabling applications in peptide synthesis or as a building block for bioactive molecules .

Physicochemical Properties

Spectroscopic Characterization

- ¹H NMR: The indenyloxy protons in the target compound are expected at δ 6.7–7.3 (aromatic H), with the methylpropanoyl CH₃ at δ 1.5–1.7 and the acyl chloride carbonyl influencing neighboring shifts .

- HRMS : Expected molecular ion [M+H]⁺ at m/z 219.1 (C₁₃H₁₅ClO₂⁺), consistent with analogues in (e.g., Compound 20: m/z 467.2312) .

Actividad Biológica

2-(2,3-Dihydro-1H-inden-5-yloxy)-2-methylpropanoyl chloride is an organic compound with the molecular formula C13H15ClO2. It is a derivative of indene, characterized by a propanoyl chloride group attached to the indene moiety. This compound has garnered interest in organic synthesis and medicinal chemistry due to its potential biological activities and applications.

The chemical structure and properties of this compound can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C13H15ClO2 |

| Molecular Weight | 238.71 g/mol |

| CAS Number | 1160257-88-4 |

| IUPAC Name | This compound |

| InChI Key | GVWQBKJUJKANEE-UHFFFAOYSA-N |

The biological activity of this compound primarily involves its reactivity with biological targets, particularly through the formation of covalent bonds with nucleophilic sites on proteins and enzymes. This mechanism may lead to the inhibition of enzyme activity by acylating active site residues, thereby blocking substrate access.

Applications in Medicinal Chemistry

This compound has been investigated for its potential as a building block in pharmaceuticals, particularly in the development of enzyme inhibitors and receptor modulators. Its ability to form amides and esters makes it a valuable intermediate in synthetic pathways aimed at producing biologically active compounds .

Case Studies and Research Findings

Research studies have explored the synthesis and biological implications of this compound. Some notable findings include:

- Enzyme Inhibition : Studies indicate that derivatives of this compound can act as effective inhibitors for specific enzymes involved in metabolic pathways. For instance, research has shown that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammation processes.

- Anticancer Activity : Preliminary findings suggest that this compound may exhibit anticancer properties by targeting specific signaling pathways within cancer cells. The mechanism appears to involve modulation of apoptosis-related proteins.

- Neuropharmacological Effects : Investigations into the neuropharmacological effects have revealed potential interactions with neurotransmitter receptors, leading to altered signaling pathways that could influence mood and behavior .

Comparative Analysis

To further understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| 2-(2,3-Dihydro-1H-inden-5-yloxy)acetyl chloride | Acetyl derivative | Enzyme inhibition |

| 2-(2,3-Dihydro-1H-inden-5-yloxy)benzoyl chloride | Benzoyl derivative | Anticancer properties |

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling 2-(2,3-Dihydro-1H-inden-5-yloxy)-2-methylpropanoyl chloride in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors, as the compound may cause respiratory irritation .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste. Avoid water to prevent hydrolysis .

- Storage : Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to minimize degradation .

Q. How can X-ray crystallography confirm the molecular structure of this compound?

- Methodological Answer :

- Crystal Growth : Recrystallize the compound in a non-polar solvent (e.g., hexane) to obtain single crystals.

- Data Collection : Use a diffractometer to collect Bragg reflections. Software like ORTEP-3 can generate thermal ellipsoid plots to visualize bond lengths/angles and validate stereochemistry .

- Validation : Compare experimental bond distances (e.g., C=O at ~1.20 Å) with theoretical values to confirm structural integrity.

Q. What synthetic routes are commonly employed to prepare this acyl chloride?

- Methodological Answer :

- Thionyl Chloride Method : React the corresponding carboxylic acid with excess thionyl chloride (SOCl₂) under reflux. Monitor reaction completion via FT-IR (disappearance of -OH stretch at 2500–3000 cm⁻¹) .

- Alternative Activators : Use oxalyl chloride with catalytic DMF for milder conditions. Purify via distillation under reduced pressure to isolate the acyl chloride .

Advanced Questions

Q. How can stability studies under varying conditions inform storage and reaction design for this compound?

- Methodological Answer :

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures. For example, monitor weight loss at 50–100°C to assess susceptibility to heat .

- Hydrolytic Stability : Perform kinetic studies in aqueous buffers (pH 4–10) to quantify hydrolysis rates. Use HPLC to track the disappearance of the acyl chloride and formation of carboxylic acid .

- Light Sensitivity : Expose samples to UV-Vis light and analyze degradation products via GC-MS to establish photostability requirements .

Q. What strategies optimize acylation efficiency in nucleophilic reactions with this acyl chloride?

- Methodological Answer :

- Solvent Selection : Use anhydrous dichloromethane or THF to minimize hydrolysis. Add molecular sieves to scavenge trace water .

- Catalysis : Employ DMAP (4-dimethylaminopyridine) to accelerate reactions with sterically hindered amines or alcohols.

- Stoichiometry : Use 1.2–1.5 equivalents of acyl chloride relative to the nucleophile to ensure complete conversion. Monitor via <sup>1</sup>H NMR (disappearance of nucleophile signals) .

Q. How can derivatives like hydrazides or amides be synthesized from this compound for pharmacological studies?

- Methodological Answer :

- Hydrazide Synthesis : React the acyl chloride with hydrazine hydrate in ethanol at 0°C. Isolate the product via filtration and characterize by LC-MS (e.g., molecular ion peak at m/z = [M+H]⁺) .

- Amide Formation : Stir the acyl chloride with a primary amine (e.g., benzylamine) in dichloromethane. Purify by column chromatography (silica gel, hexane/ethyl acetate) and confirm via <sup>13</sup>C NMR (amide C=O at ~165–170 ppm) .

Q. What advanced analytical techniques validate the identity and purity of this compound?

- Methodological Answer :

- HRMS : Use high-resolution mass spectrometry to confirm the exact mass (e.g., m/z 262.0843 for [M+H]⁺) and rule out impurities .

- NMR Analysis : Assign <sup>1</sup>H and <sup>13</sup>C signals (e.g., indenyl protons at δ 6.8–7.2 ppm, carbonyl carbon at δ 170–175 ppm) to verify structural consistency .

- Elemental Analysis : Compare experimental C/H/N percentages with theoretical values (e.g., C: 64.1%, H: 5.8%, Cl: 13.5%) to assess purity .

Key Notes

- Safety : Prioritize fume hood use and rigorous PPE protocols due to acute toxicity risks (skin/eye irritation, respiratory distress) .

- Synthetic Flexibility : This acyl chloride serves as a versatile intermediate for synthesizing amides, esters, and hydrazides, enabling drug discovery applications .

- Analytical Rigor : Combine multiple techniques (e.g., HRMS, NMR, XRD) to resolve structural ambiguities and ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.